REACTION_CXSMILES
|
[CH3:1][CH:2]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[H-].[Na+].Br[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27]>CCOCC>[CH2:16]([C:2]([CH3:1])([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27] |f:1.2|
|
Name
|
|
Quantity
|
48.72 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
6.86 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
N1N-dimethyl formamide
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
72.17 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCCCC
|
Name
|
DMF
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after which the NaBr that precipitated
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
the DMF removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The oily residue obtained
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
CUSTOM
|
Details
|
to remove all NaBr
|
Type
|
WASH
|
Details
|
The ether solution is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution is dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the ether is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a clear, yellow oil
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation (130°-138° C., 0.007 mm Hg)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)C(C(=O)OCC)(C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82.28 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |